Rubidiumacetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rubidium acetate is a rubidium salt formed by the reaction of rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid. It is a white solid with a molar mass of 144.51 g/mol and is highly soluble in water . This compound is used in various applications, including as a catalyst in polymerization reactions and in the preparation of other rubidium compounds.

Wissenschaftliche Forschungsanwendungen

Rubidium acetate has several scientific research applications:

Catalysis: It is used as a catalyst for the polymerization of silanol-terminated siloxane oligomers.

Material Science: Rubidium acetate is used in the preparation of nanosized rubidium ferrite and as a promoter in the palladium-catalyzed synthesis of vinyl acetate.

Biological Research: It is used in the preparation of chemically competent cells in molecular biology.

Medical Research: Rubidium acetate is used in various medical research applications due to its unique properties.

Wirkmechanismus

Target of Action

Rubidium acetate is a rubidium salt that results from reacting rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid . It is used as a catalyst for the polymerization of silanol terminated siloxane oligomers

Mode of Action

It is known that rubidium can replace potassium in biological systems , which may suggest a similar mode of action for rubidium acetate. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Rubidium has been found to replace potassium in vivo , which could potentially affect numerous metabolic pathways

Pharmacokinetics

Rubidium acetate is soluble in water , which suggests it could be readily absorbed and distributed in the body.

Result of Action

Rubidium shows different biological effects depending on the counter anion . For instance, a pattern of large significant NAG leakage and elevation of ALT observed in rats treated with anhydrous rubidium fluoride indicates renal and hepatic toxicities that can be attributed to fluoride .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rubidium acetate. For instance, rubidium shows different biological effects depending on the counter anion . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rubidium acetate can be synthesized through several methods:

Reaction of Rubidium Metal with Acetic Acid: Rubidium metal reacts with acetic acid to form rubidium acetate and hydrogen gas. [ \text{Rb} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COORb} + \text{H}_2 ]

Reaction of Rubidium Carbonate with Acetic Acid: Rubidium carbonate reacts with acetic acid to produce rubidium acetate, water, and carbon dioxide. [ \text{Rb}_2\text{CO}_3 + 2\text{CH}_3\text{COOH} \rightarrow 2\text{CH}_3\text{COORb} + \text{H}_2\text{O} + \text{CO}_2 ]

Reaction of Rubidium Hydroxide with Acetic Acid: Rubidium hydroxide reacts with acetic acid to form rubidium acetate and water. [ \text{RbOH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COORb} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of rubidium acetate typically involves the reaction of rubidium carbonate with acetic acid due to the availability and stability of rubidium carbonate .

Analyse Chemischer Reaktionen

Rubidium acetate undergoes various chemical reactions, including:

Oxidation: Rubidium acetate can be oxidized to form rubidium oxide. [ 4\text{CH}_3\text{COORb} + 5\text{O}_2 \rightarrow 2\text{Rb}_2\text{O} + 8\text{CO}_2 + 6\text{H}_2\text{O} ]

Substitution: Rubidium acetate can participate in substitution reactions where the acetate group is replaced by another group.

Precipitation Reactions: Rubidium acetate can form precipitates when reacted with certain anions. [ \text{CH}_3\text{COORb} + \text{X}^- \rightarrow \text{RbX} + \text{CH}_3\text{COOH} ] (where X is an anion that forms an insoluble salt with rubidium)

Common reagents and conditions for these reactions include oxidizing agents for oxidation reactions and various anions for precipitation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Rubidium acetate can be compared with other similar compounds such as:

- Lithium Acetate

- Sodium Acetate

- Potassium Acetate

- Cesium Acetate

Uniqueness: Rubidium acetate is unique due to its specific applications in catalysis and material science. Unlike lithium, sodium, and potassium acetates, rubidium acetate is used in specialized applications such as the preparation of nanosized rubidium ferrite and as a promoter in the synthesis of vinyl acetate .

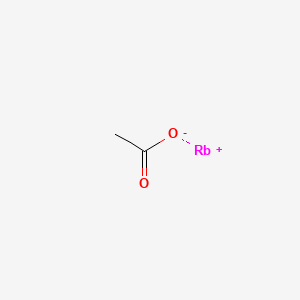

Eigenschaften

CAS-Nummer |

563-67-7 |

|---|---|

Molekularformel |

C2H4O2Rb |

Molekulargewicht |

145.52 g/mol |

IUPAC-Name |

rubidium(1+);acetate |

InChI |

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

WRMACIVFBOUTLA-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].[Rb+] |

Kanonische SMILES |

CC(=O)O.[Rb] |

Key on ui other cas no. |

563-67-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

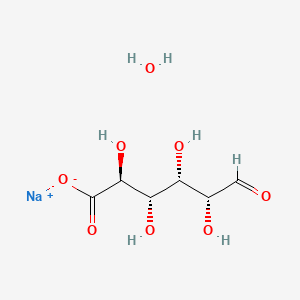

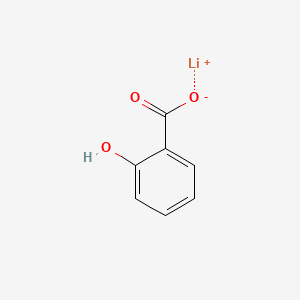

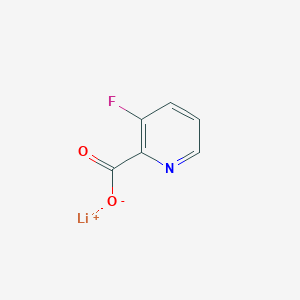

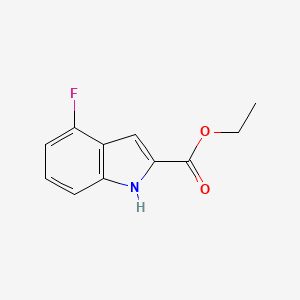

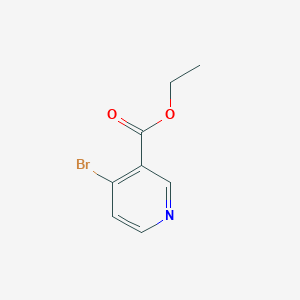

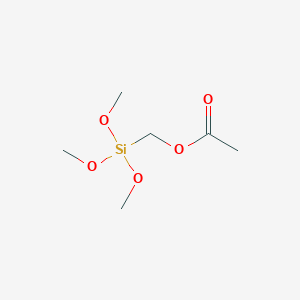

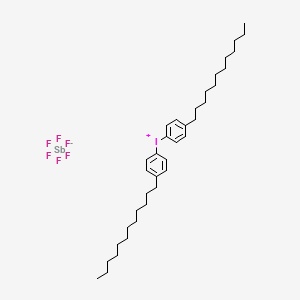

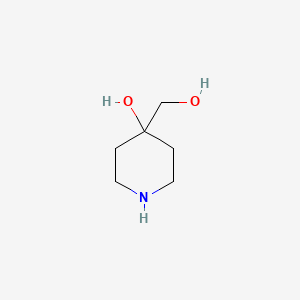

Feasible Synthetic Routes

Q1: What is the role of Rubidium Acetate in perovskite solar cell research?

A1: Rubidium Acetate (RAc) has emerged as a promising material for enhancing the efficiency and stability of inorganic CsPbIBr2 perovskite solar cells (PSCs). [] Applied as an interface layer between the electron transport layer (ETL) and perovskite, RAc improves perovskite film morphology and elevates the SnO2 conduction band, facilitating electron extraction and improving band alignment. [] Additionally, RAc passivates grain boundary defects and reduces surface roughness when introduced between the perovskite and the hole transport layer (HTL), minimizing nonradiative recombination and boosting hole transfer through a raised valence band maximum. []

Q2: How does Rubidium Acetate affect membrane potential in biological systems?

A2: Research on Rhodobacter capsulatus indicates that Rubidium Acetate can influence membrane potential by facilitating the electrophoretic transport of ions. [] Similar to Potassium ions (K+), Rubidium ions (Rb+) added in the form of Rubidium Acetate increase membrane ionic current and decrease membrane potential above a certain threshold. [] This suggests that Rubidium Acetate likely utilizes a low-affinity K+ transport system for membrane translocation, potentially impacting cellular processes regulated by membrane potential. []

Q3: Can Rubidium Acetate be used to synthesize novel materials with unique structures?

A3: Yes, Rubidium Acetate serves as a valuable precursor in synthesizing diverse inorganic-organic hybrid compounds. [, , ] For instance, reacting Rubidium Acetate with bis(1,3-diketone) ligands and metal acetates leads to the formation of self-complementary {2}-metallacryptates, fascinating structures with potential applications in materials science. [] These structures exhibit diverse arrangements, forming linear or meandering infinite chains depending on the specific ligand and metal employed. []

Q4: What are the thermal decomposition properties of Rubidium Acetate?

A4: Thermogravimetric and differential thermal analysis reveal that Rubidium Acetate undergoes a stepwise decomposition process when heated in air. [] This process ultimately yields Rubidium Oxide (Rb2O) at temperatures above 900 °C, with Rubidium Carbonate (Rb2CO3) appearing as an intermediate product between 400-700 °C. [] The gaseous byproducts primarily consist of water (H2O), carbon dioxide (CO2), and acetone ((CH3)2CO). []

Q5: Does the thermal decomposition of Rubidium Acetate exhibit any unique characteristics?

A5: Interestingly, the thermal decomposition of Rubidium Acetate shows significant gas/solid interface activity at 400-450 °C. [] This leads to an increased production of primary gaseous products and the emergence of secondary gas-phase molecules like isobutylene ((CH3)2C=CH2), methane (CH4), and carbon monoxide (CO). [] This interfacial activity suggests potential adsorptive and catalytic properties for the solid decomposition products, opening avenues for further investigation. []

Q6: Are there any historical examples of using Rubidium Acetate for isotope enrichment?

A6: Yes, Rubidium Acetate has been used in the past for enriching Rubidium isotopes. [] Electrolysis of a Rubidium Acetate solution in a specifically designed cell with multiple chambers separated by diaphragms, allows for the separation of Rubidium-85 and Rubidium-87 isotopes based on their slight mobility differences under an electric field. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)